molecular formula C19H16FN7O B2971224 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1007027-13-5

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B2971224
CAS No.: 1007027-13-5
M. Wt: 377.383
InChI Key: FCRDRCMIVNMLLO-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is an organic compound characterized by its unique structure consisting of a fluorophenyl group, a pyrazolo[3,4-d]pyrimidine ring, a methyl-pyrazol moiety, and a cyclopropanecarboxamide group. This complex architecture grants the compound distinctive chemical and biological properties, making it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide involves several steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine ring. This is typically achieved through the cyclization of an appropriate precursor with reagents like hydrazine and formamide under controlled temperature conditions. Subsequent functionalization introduces the fluorophenyl group via Suzuki coupling or similar palladium-catalyzed cross-coupling reactions.

Cyclopropanecarboxamide introduction is commonly accomplished through a reaction between a cyclopropane carboxylic acid derivative and the pyrazolyl intermediate. This step often requires activating agents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound must be optimized for efficiency and yield. This involves the use of automated synthesis platforms, high-throughput screening of reaction conditions, and continuous-flow reactors to maintain consistent quality and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide undergoes a variety of chemical reactions, including:

  • Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

  • Reduction: Commonly uses hydrogenation or metal hydride reagents.

  • Substitution: Particularly nucleophilic substitutions, facilitated by the electron-withdrawing fluorophenyl group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide; conducted in acidic or neutral medium.

  • Reduction: Hydrogen gas with palladium catalyst, sodium borohydride; conducted in organic solvents.

  • Substitution: Alkyl halides, nucleophiles like thiols or amines; conducted under basic or acidic conditions.

Major Products Formed

The reactions yield a range of products, from hydroxylated derivatives in oxidation reactions to fully reduced amine forms via hydrogenation.

Scientific Research Applications

Chemistry

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure is used to develop new reactions and catalysts.

Biology and Medicine

In biomedical research, it acts as a potent inhibitor for specific enzymes and receptors. Studies have shown it to have potential in targeting diseases like cancer and inflammatory disorders.

Industry

The compound is explored for its applications in material science, particularly in creating new polymers and advanced materials due to its robust chemical structure.

Mechanism of Action

Molecular Targets and Pathways

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide interacts with key enzymes in cellular pathways, acting as an allosteric modulator. It binds to the active sites of these enzymes, altering their conformation and inhibiting their activity. This mechanism is crucial for its role as an anti-inflammatory and anticancer agent.

Comparison with Similar Compounds

Compared to its analogs, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide displays superior stability and efficacy. Other similar compounds include:

  • N-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-5-yl)cyclopropanecarboxamide

  • N-(1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Its unique fluorophenyl group significantly enhances its binding affinity and selectivity, making it a compound of choice in advanced research applications.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN7O/c1-11-8-16(24-19(28)12-2-3-12)27(25-11)18-15-9-23-26(17(15)21-10-22-18)14-6-4-13(20)5-7-14/h4-10,12H,2-3H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRDRCMIVNMLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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